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4-(Cinnamylthio)benzofuro[3,2-d]pyrimidine

Cat. No.: B2677947
CAS No.: 851130-45-5
M. Wt: 318.39
InChI Key: LYXORDOWXZFYNU-RMKNXTFCSA-N
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Description

Significance of Nitrogen and Oxygen Heterocycles in Chemical Biology and Drug Discovery

Nitrogen and oxygen-containing heterocyclic compounds are fundamental building blocks in the design of therapeutic agents. Their prevalence in natural products and synthetic drugs underscores their importance in interacting with biological targets. The presence of heteroatoms introduces polarity, hydrogen bonding capabilities, and specific three-dimensional arrangements that are crucial for molecular recognition and binding to enzymes, receptors, and nucleic acids. Pyrimidine (B1678525), a key component of nucleic acids, and benzofuran (B130515), a privileged structure in many biologically active molecules, are prime examples of such vital heterocycles. ijpsonline.combrieflands.com The combination of these rings into a fused system, as seen in benzofuro[3,2-d]pyrimidines, offers a rigid and planar scaffold that can be strategically functionalized to modulate biological activity.

Overview of Benzofuro[3,2-d]pyrimidine Scaffold's Reported Bioactivity Profiles

The benzofuro[3,2-d]pyrimidine core is associated with a wide array of pharmacological activities. Numerous studies have demonstrated that derivatives of this scaffold exhibit potent antimicrobial, antifungal, antitumor, and anti-inflammatory properties. ijpsonline.comresearchgate.netresearchgate.net For instance, certain substituted benzofuro[3,2-d]pyrimidines have shown significant activity against various bacterial and fungal strains. researchgate.netnih.gov Moreover, their potential as anticancer agents has been highlighted, with some derivatives displaying cytotoxicity against human cancer cell lines. tandfonline.comresearchgate.netasianpubs.org The mechanism of action is often attributed to the inhibition of key enzymes or interference with cellular signaling pathways. The versatility of the benzofuro[3,2-d]pyrimidine scaffold allows for chemical modifications at various positions, enabling the fine-tuning of its biological profile.

Rationale for Comprehensive Investigation of 4-(Cinnamylthio)benzofuro[3,2-d]pyrimidine as a Research Target

While the benzofuro[3,2-d]pyrimidine scaffold itself is a well-established pharmacophore, the specific derivative, this compound, has not been extensively studied. The rationale for its comprehensive investigation stems from the synergistic potential of its constituent parts. The benzofuro[3,2-d]pyrimidine core provides a proven platform for biological activity. The introduction of a cinnamylthio group at the 4-position is a strategic modification. The cinnamyl moiety, present in natural compounds like cinnamaldehyde, is known to possess its own spectrum of biological activities, including antimicrobial and anticancer effects. nih.gov The thioether linkage offers metabolic stability and specific spatial orientation.

Therefore, it is hypothesized that the combination of the benzofuro[3,2-d]pyrimidine scaffold with the cinnamylthio side chain could lead to a novel compound with enhanced or unique biological properties. A thorough investigation of this compound is thus warranted to explore its synthetic accessibility, characterize its physicochemical properties, and elucidate its potential as a therapeutic agent. The following sections of this article will delve into a detailed, albeit prospective, analysis of this promising research target.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H14N2OS B2677947 4-(Cinnamylthio)benzofuro[3,2-d]pyrimidine CAS No. 851130-45-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(E)-3-phenylprop-2-enyl]sulfanyl-[1]benzofuro[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2OS/c1-2-7-14(8-3-1)9-6-12-23-19-18-17(20-13-21-19)15-10-4-5-11-16(15)22-18/h1-11,13H,12H2/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYXORDOWXZFYNU-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCSC2=NC=NC3=C2OC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CSC2=NC=NC3=C2OC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Cinnamylthio Benzofuro 3,2 D Pyrimidine

Retrosynthetic Analysis and Strategic Precursors for the Benzofuro[3,2-d]pyrimidine Core

The synthesis of the benzofuro[3,2-d]pyrimidine core is a critical first stage in the production of 4-(Cinnamylthio)benzofuro[3,2-d]pyrimidine. Retrosynthetic analysis, a method for deconstructing a target molecule to identify potential starting materials, suggests that the fused heterocyclic system can be assembled from simpler benzofuran (B130515) and pyrimidine (B1678525) precursors. advancechemjournal.com

A primary strategy involves the initial synthesis of a substituted benzofuran ring, which is then used to build the pyrimidine ring. A key precursor in this approach is 3-amino-2-benzofurancarboxamide. researchgate.net This intermediate contains the necessary functionalities—an amino group and a carboxamide group—correctly positioned to facilitate the cyclization required to form the pyrimidine ring. The condensation of 3-amino-2-benzofurancarboxamide with aromatic aldehydes in the presence of a catalytic amount of concentrated hydrochloric acid is a direct method to yield 2-aryl-3,4-dihydro-4-oxobenzofuro[3,2-d]pyrimidines. researchgate.netresearchgate.net

An alternative retrosynthetic disconnection points to benzofuran chalcones as strategic precursors. researchgate.netnih.gov These chalcones can be synthesized via a Claisen-Schmidt condensation of a 2-acetylbenzofuran (B162037) with a suitable aldehyde. nih.gov The resulting α,β-unsaturated ketone system of the chalcone (B49325) can then undergo cyclocondensation with reagents like urea, thiourea, or guanidine (B92328) hydrochloride to construct the pyrimidine ring, yielding various substituted benzofuro[3,2-d]pyrimidines. researchgate.netnih.govnih.gov

The general synthetic pathway starting from 3-amino-2-benzofurancarboxamide can be summarized as follows:

Cyclocondensation: Reaction of 3-amino-2-benzofurancarboxamide with an appropriate reagent (e.g., an aldehyde or orthoester) to form the 4-oxo-benzofuro[3,2-d]pyrimidine intermediate. researchgate.net

Activation: The resulting 4-oxo (or 4-hydroxy) group is then converted into a more reactive leaving group, typically a chloro group, to facilitate the subsequent introduction of the cinnamylthio moiety. researchgate.net

Table 1: Key Precursors for Benzofuro[3,2-d]pyrimidine Synthesis

Development of Key Reaction Pathways for the Cinnamylthio Moiety Incorporation

Once the benzofuro[3,2-d]pyrimidine core is synthesized, the next critical phase is the introduction of the cinnamylthio side chain at the C-4 position. This is typically achieved through a nucleophilic substitution reaction. acsgcipr.org

Nucleophilic Substitution Strategies at the C-4 Position

The C-4 position of the pyrimidine ring is susceptible to nucleophilic attack, particularly when a good leaving group is present. stackexchange.com The standard and effective strategy involves the conversion of the 4-oxobenzofuro[3,2-d]pyrimidine intermediate into 4-chlorobenzofuro[3,2-d]pyrimidine (B1347961). researchgate.net This transformation is commonly carried out using phosphorus oxychloride (POCl₃), which acts as both a reagent and a solvent. researchgate.net

The resulting 4-chloro derivative is a highly valuable intermediate because the chlorine atom at the C-4 position is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. researchgate.netnih.gov The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring activates the C-4 position towards attack by nucleophiles. This makes the displacement of the chloride by a sulfur-based nucleophile, such as the cinnamyl thiolate, an efficient process. stackexchange.com

Thioether Linkage Formation Approaches

The formation of the thioether bond (C-S-C) is the final key step in assembling the target molecule. acsgcipr.org This is achieved by reacting the 4-chlorobenzofuro[3,2-d]pyrimidine intermediate with cinnamyl mercaptan (cinnamyl thiol). The reaction proceeds via a nucleophilic substitution mechanism where the sulfur atom of the thiol attacks the electrophilic C-4 carbon, displacing the chloride ion. acsgcipr.org

To enhance the nucleophilicity of the sulfur atom, the reaction is typically conducted in the presence of a base. The base deprotonates the thiol (-SH) group to form a more reactive thiolate anion (-S⁻), which then acts as the potent nucleophile. This approach is a widely used and reliable method for forming thioether linkages in synthetic organic chemistry. acsgcipr.org

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of this compound is highly dependent on the optimization of reaction conditions for each step. Key parameters that are typically fine-tuned include temperature, reaction time, solvent, and the choice of catalyst or base.

For the initial formation of the benzofuro[3,2-d]pyrimidin-4(3H)-one core, the condensation reaction is often heated for several hours to ensure completion. researchgate.net For example, a general procedure involves heating the reactants in ethanol (B145695) for 4 hours. researchgate.net The subsequent chlorination step using phosphorus oxychloride is also typically performed under heat, with reaction times of around one hour being reported. researchgate.netresearchgate.net

In the final nucleophilic substitution step to introduce the cinnamylthio moiety, the choice of base and solvent is crucial. A suitable base is required to generate the thiolate anion from cinnamyl mercaptan without causing unwanted side reactions. The reaction temperature and duration must be controlled to maximize the yield and minimize the formation of byproducts. While specific yields for the title compound are not detailed in the provided context, yields for analogous benzofuro[3,2-d]pyrimidine derivatives have been reported in the range of 70-80%. asianpubs.org

Table 2: General Reaction Conditions for Key Synthetic Steps

Purification Techniques and Process Development for the Compound

The isolation and purification of the final product and its intermediates are essential to ensure high purity. Standard laboratory techniques are employed throughout the synthesis. Following the key reaction steps, the crude product is often obtained as a solid precipitate.

Purification steps typically involve:

Filtration: The solid product formed after a reaction or upon cooling is separated from the reaction mixture by filtration. researchgate.netasianpubs.org

Washing: The filtered solid is washed with various solvents to remove unreacted starting materials, reagents, and soluble byproducts. For instance, after quenching a reaction with ice water, the resulting solid is filtered and washed. researchgate.netresearchgate.net Solvents like benzene (B151609) and petroleum ether have been used for washing purposes. researchgate.net

Recrystallization: This is the most common method for purifying the final solid compound. The crude product is dissolved in a hot solvent or solvent mixture and then allowed to cool slowly, leading to the formation of pure crystals. nih.gov Ethanol is frequently mentioned as a suitable recrystallization solvent for benzofuro[3,2-d]pyrimidine derivatives, and this method can yield high-purity material suitable for characterization, including single-crystal X-ray analysis. asianpubs.org

For process development on a larger scale, these purification techniques would be optimized to maximize recovery and purity while ensuring an efficient and scalable process.

Advanced Structural Characterization and Purity Assessment of 4 Cinnamylthio Benzofuro 3,2 D Pyrimidine

High-Resolution Spectroscopic Analysis for Definitive Structure Elucidation

High-resolution spectroscopic techniques are crucial for the unambiguous determination of a molecule's constitution and connectivity. For a novel compound like 4-(Cinnamylthio)benzofuro[3,2-d]pyrimidine, a combination of two-dimensional nuclear magnetic resonance (2D NMR) and high-resolution mass spectrometry (HRMS) would be indispensable for its structural elucidation.

2D Nuclear Magnetic Resonance (NMR) would be employed to establish the precise arrangement of atoms and the connectivity within the molecule. Techniques such as COSY (Correlation Spectroscopy) would reveal proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would provide information on one-bond and multiple-bond carbon-proton correlations, respectively. This would allow for the definitive assignment of all proton and carbon signals in the benzofuro[3,2-d]pyrimidine core and the cinnamylthio substituent.

High-Resolution Mass Spectrometry (HRMS) would be utilized to determine the exact mass of the parent ion, which in turn provides the elemental composition of the molecule. This is a critical step in confirming the molecular formula of this compound.

While no specific data exists for the target compound, a hypothetical data table for a related benzofuro[3,2-d]pyrimidine derivative is presented below for illustrative purposes.

TechniqueParameterHypothetical Data for a Related Compound
HRMS Calculated Exact Mass350.0830
Measured Exact Mass350.0835
¹H NMR Chemical Shift (ppm)8.75 (s, 1H), 8.20 (d, J=8.0 Hz, 1H), 7.85 (d, J=8.0 Hz, 1H), 7.60-7.40 (m, 7H), 6.80 (d, J=16.0 Hz, 1H), 6.50 (dt, J=16.0, 6.0 Hz, 1H), 4.10 (d, J=6.0 Hz, 2H)
¹³C NMR Chemical Shift (ppm)165.0, 155.2, 154.8, 152.5, 136.0, 134.5, 130.0, 129.5, 128.8, 128.0, 127.5, 126.0, 123.0, 121.0, 112.0, 34.0

Chromatographic and Elemental Analysis for Compound Purity and Composition

To ensure the purity and confirm the elemental composition of a synthesized compound, chromatographic and elemental analyses are routinely performed.

Chromatographic techniques , such as High-Performance Liquid Chromatography (HPLC), are used to assess the purity of the compound. A pure sample would ideally show a single peak in the chromatogram. The retention time of this peak can also be used as a characteristic identifier for the compound under specific chromatographic conditions (e.g., column type, mobile phase composition, flow rate).

Elemental analysis provides the percentage composition of each element (carbon, hydrogen, nitrogen, sulfur) in the compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the proposed molecular formula to verify its accuracy.

An example of how such data would be presented is shown in the table below.

AnalysisParameterTheoretical Value (%)Experimental Value (%)
Elemental % Carbon68.55Not Available
% Hydrogen4.03Not Available
% Nitrogen7.99Not Available
% Sulfur9.15Not Available
HPLC Purity Peak Area>95%Not Available

X-ray Crystallography for Absolute Stereochemistry and Conformation

As no crystallographic data for this compound has been published, a representative table of crystallographic data for a different benzofuro[3,2-d]pyrimidine derivative is provided for context.

ParameterValue for a Related Compound
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)15.456
c (Å)8.789
β (°)98.76
Volume (ų)1354.2
Z4

In Vitro Biological Activity Profiling of 4 Cinnamylthio Benzofuro 3,2 D Pyrimidine

Assessment of Antimicrobial Potency against Bacterial Strains

No data is available in the current scientific literature regarding the assessment of the antimicrobial potency of 4-(Cinnamylthio)benzofuro[3,2-d]pyrimidine against bacterial strains.

Evaluation against Gram-Positive Organisms

There are no published studies on the evaluation of this compound against Gram-positive organisms.

Evaluation against Gram-Negative Organisms

There are no published studies on the evaluation of this compound against Gram-negative organisms.

Evaluation of Antifungal Efficacy against Fungal Species

No information is available in the scientific literature concerning the evaluation of the antifungal efficacy of this compound against any fungal species.

Investigation of Anticancer Activity in Select Cell Lines

There is no published research investigating the anticancer activity of this compound in any cancer cell lines.

Cytotoxicity and Growth Inhibition Assays (e.g., IC50 determination)

No data from cytotoxicity and growth inhibition assays, including IC50 values, are available for this compound.

Cell Cycle Perturbation Analysis

There are no published studies on the analysis of cell cycle perturbation by this compound.

Based on a comprehensive search of available scientific literature, there is currently no specific published data on the in vitro biological activities of the compound “this compound” corresponding to the detailed outline requested.

The search for apoptosis induction, specific enzyme inhibition (kinases, PARP, SIRT2), anti-inflammatory effects, and other potential biological activities (antiviral, antioxidant) for this exact molecule did not yield any specific research findings, data tables, or detailed studies.

While research exists for the broader classes of benzofuro[3,2-d]pyrimidines and other related pyrimidine-based heterocyclic compounds, the user's strict instruction to focus solely on "this compound" and not introduce information outside this explicit scope prevents the generation of an article. The available literature discusses different derivatives and their biological profiles, but not the specific compound of interest.

Therefore, it is not possible to provide a scientifically accurate and non-speculative article that adheres to the user's precise and exclusive requirements at this time.

Structure Activity Relationship Sar Studies and Analogue Design

Impact of Cinnamylthio Moiety Variations on Biological Profile

The cinnamylthio moiety, characterized by its alkenyl chain and thioether linkage, is a significant feature of the molecule that can influence its pharmacokinetic and pharmacodynamic properties. Variations within this group are expected to have a profound impact on the compound's biological activity.

Modifications to the Cinnamyl (Alkenyl) Chain

Saturation of the Double Bond: Converting the cinnamyl group to a 3-phenylpropyl group would increase conformational flexibility. This alteration would help determine if the rigidity of the double bond is essential for activity.

Geometric Isomerism: The naturally occurring trans-configuration of the double bond could be synthesized and compared to its cis-isomer to assess the importance of stereochemistry for biological function.

Substitution on the Phenyl Ring: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) on the phenyl ring of the cinnamyl moiety can modulate electronic properties and steric bulk. This can influence interactions with target proteins and affect properties like solubility and metabolic stability.

Table 1: Hypothetical Modifications to the Cinnamyl Chain and Their Potential Impact

ModificationRationalePotential Impact on Activity
Saturation of the double bondIncrease conformational flexibilityMay decrease or increase activity depending on the target's binding pocket geometry.
Cis/Trans isomerizationInvestigate the role of stereochemistryOne isomer may show significantly higher activity, indicating a specific spatial requirement for binding.
Phenyl ring substitutionModulate electronic and steric propertiesActivity could be enhanced or diminished based on the nature and position of the substituent.

Alterations at the Thioether Linkage

Oxidation State of Sulfur: Oxidation of the thioether to a sulfoxide (B87167) or sulfone would introduce polarity and hydrogen bond accepting capabilities. This could alter the compound's solubility and its interaction with biological targets.

Replacement of Sulfur: Replacing the sulfur atom with other linkers such as an ether (-O-), amine (-NH-), or a methylene (B1212753) group (-CH2-) would systematically probe the importance of the sulfur atom itself. These changes would alter the bond angles, length, and electronic nature of the linker, thereby influencing the relative orientation of the two main structural components.

Table 2: Hypothetical Alterations at the Thioether Linkage and Their Potential Impact

ModificationRationalePotential Impact on Activity
Oxidation to sulfoxide/sulfoneIncrease polarity and hydrogen bonding potentialMay alter solubility and binding affinity; could lead to different metabolic profiles.
Replacement with O, NH, or CH2Vary linker geometry and electronic propertiesLikely to significantly impact activity by changing the spatial arrangement of key pharmacophoric features.

Substitution Effects on the Benzofuro[3,2-d]pyrimidine Core Activity

The benzofuro[3,2-d]pyrimidine scaffold is a rigid, heterocyclic system that serves as the core of the molecule. Substitutions on this framework are well-documented to influence the biological activity of this class of compounds.

Modifications on the Benzofuran (B130515) Ring System

The benzofuran portion of the core offers several positions for substitution. Research on related compounds has shown that modifications here can fine-tune activity. For instance, the introduction of electron-withdrawing groups like bromo and fluoro substituents on the benzoyl moiety of similar fused pyrimidine (B1678525) systems has been shown to enhance antimicrobial activity. researchgate.net It is plausible that similar substitutions on the benzene (B151609) ring of the benzofuran core could modulate the electronic distribution of the entire system and thereby its interaction with biological targets.

Variations on the Pyrimidine Ring Nitrogen and Carbon Positions

The pyrimidine ring is a key component of many biologically active molecules, and its substitution pattern is critical. Studies on 2,4-disubstituted benzofuro[3,2-d]pyrimidines have demonstrated that the nature of the substituents at these positions significantly impacts their biological profiles, including antibacterial and antifungal activities. researchgate.net For instance, replacing the cinnamylthio group at the 4-position with other moieties or introducing substituents at the 2-position would likely lead to compounds with different activity spectra. The nitrogen atoms in the pyrimidine ring are also crucial for its chemical properties and biological interactions, acting as hydrogen bond acceptors.

Design and Synthesis of Advanced Analogues for Enhanced Activity or Selectivity

The rational design of advanced analogues of 4-(Cinnamylthio)benzofuro[3,2-d]pyrimidine would be guided by initial SAR findings. The goal is to develop compounds with improved potency, selectivity, and pharmacokinetic properties.

One approach involves creating hybrid molecules. For example, a series of novel PARP-1 inhibitors were designed and synthesized using a benzofuran[3,2-d]pyrimidine-4(3H)-one framework, into which a thiosemicarbazone moiety was introduced. nih.gov This strategy led to the discovery of compounds with potent inhibitory activity and high selectivity. nih.gov A similar strategy could be employed for this compound, where fragments of other known bioactive molecules are incorporated to create novel analogues with potentially synergistic or enhanced effects.

Another avenue of exploration is the synthesis of pyrido[3',2':4,5]furo[3,2-d]pyrimidines, which are structurally related to benzofuro[3,2-d]pyrimidines. Structure-activity relationship studies on this class of compounds have revealed that certain substitutions are key to achieving high affinity for their target enzymes. nih.gov

The synthesis of such advanced analogues would likely start from a 4-chloro or 4-thiol benzofuro[3,2-d]pyrimidine intermediate, which can then be reacted with a variety of modified cinnamyl derivatives or other desired side chains.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Prediction

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, providing mathematical models that correlate the chemical structure of compounds with their biological activities. For the benzofuro[3,2-d]pyrimidine scaffold and its analogues, QSAR modeling serves as a predictive tool to guide the design of new derivatives with enhanced therapeutic potential. While specific QSAR models for this compound are not extensively detailed in publicly available literature, the principles and methodologies can be inferred from studies on structurally related compound series.

These computational models are essential for identifying the key physicochemical properties, steric, and electronic features that govern the biological activity of these molecules. By understanding these relationships, researchers can prioritize the synthesis of compounds with a higher probability of success, thereby optimizing lead compounds and accelerating the drug development process.

Detailed Research Findings

QSAR studies on pyrimidine-based compounds, including fused systems like furo[2,3-d]pyrimidines and thieno[3,2-d]pyrimidines, have successfully established predictive models for various biological activities, particularly anticancer effects. nih.govresearchgate.net These studies often employ a range of molecular descriptors to quantify the structural features of the compounds.

For instance, in a typical 2D-QSAR study, descriptors might include:

Topological descriptors: Which describe the atomic connectivity in the molecule.

Electronic descriptors: Such as atomic charges and dipole moments, which influence electrostatic interactions.

Physicochemical properties: Like the logarithm of the partition coefficient (logP) for hydrophobicity and molar refractivity (MR) for steric bulk. nih.gov

Three-dimensional QSAR (3D-QSAR) approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding by analyzing the steric and electrostatic fields surrounding the molecules. nih.govresearchgate.net For a series of benzofuran-based inhibitors, 3D-QSAR models have been developed that highlight the importance of the spatial arrangement of substituents for biological activity. researchgate.net

In the context of this compound and its analogues, a QSAR model would likely identify the following as important:

The steric bulk and conformation of the cinnamyl group.

The electronic properties of substituents on the phenyl ring of the cinnamyl moiety.

The nature of the thioether linkage, which influences flexibility and potential hydrogen bonding.

A hypothetical QSAR study on a series of 4-(substituted-thio)benzofuro[3,2-d]pyrimidine analogues might involve synthesizing a library of compounds with variations in the substituent 'R' and correlating their biological activity (e.g., IC₅₀ values against a cancer cell line) with calculated molecular descriptors.

The statistical robustness of QSAR models is typically validated using parameters such as the squared correlation coefficient (R²), the cross-validated correlation coefficient (q²), and the predictive R² (pred_R²). For example, a robust CoMFA model for a series of pyrimidine analogues might yield a q² value greater than 0.5 and an R² value greater than 0.9, indicating good internal consistency and predictive power. researchgate.net

Data Tables

To illustrate the application of QSAR, the following interactive table presents hypothetical data for a series of 4-(substituted-thio)benzofuro[3,2-d]pyrimidine analogues and the kind of descriptors that would be used in a QSAR analysis.

Table 1: Hypothetical QSAR Data for 4-(Substituted-thio)benzofuro[3,2-d]pyrimidine Analogues

Compound IDSubstituent (R)Experimental IC₅₀ (µM)Predicted IC₅₀ (µM)LogP (Hydrophobicity)Molar Refractivity (MR)Electronic Parameter (σ)
1 Cinnamyl0.500.555.2120.50.00
2 Benzyl1.201.154.5100.20.00
3 4-Chlorobenzyl0.850.905.1105.30.23
4 4-Methoxybenzyl1.501.454.3106.8-0.27
5 4-Nitrobenzyl0.700.754.4106.10.78
6 Propyl5.605.503.885.4-0.04
7 Phenyl2.102.054.195.60.00

This table is for illustrative purposes only and does not represent actual experimental data.

The predictive power of a QSAR model derived from such data would allow researchers to estimate the biological activity of yet-unsynthesized compounds, thereby guiding the design of more potent analogues of this compound.

Molecular Mechanism of Action Investigations for 4 Cinnamylthio Benzofuro 3,2 D Pyrimidine

Cellular Target Identification and Validation Approaches

There is no available data from cellular target identification and validation studies specifically for 4-(Cinnamylthio)benzofuro[3,2-d]pyrimidine. General approaches to identify the cellular targets of novel compounds often involve techniques such as affinity chromatography, activity-based protein profiling, and computational target prediction followed by experimental validation. For related heterocyclic compounds, targets have been identified in various cellular processes, but this information cannot be directly extrapolated to the specific compound .

Intracellular Signaling Pathway Analysis (e.g., Western Blotting, Quantitative Polymerase Chain Reaction)

Specific analyses of intracellular signaling pathways affected by this compound have not been documented. Methodologies such as Western blotting to assess changes in protein phosphorylation and expression levels, and quantitative polymerase chain reaction (qPCR) to measure alterations in gene expression, are standard for such investigations. However, no studies employing these techniques for this particular compound have been published.

Biochemical Confirmation of Enzyme or Receptor Interactions

There is no information from biochemical assays confirming the direct interaction of this compound with specific enzymes or receptors. Such confirmation typically involves in vitro assays with purified proteins to determine binding affinity (e.g., Ki or Kd values) and functional modulation (e.g., IC50 or EC50 values). Without these studies, the direct molecular targets of this compound remain unknown.

Modulation of Key Biological Processes at a Molecular Level

Due to the absence of studies on its specific cellular targets and pathway interactions, there is no evidence detailing how this compound modulates key biological processes at a molecular level. Understanding this would require further research to first identify its binding partners and then elucidate the downstream consequences of these interactions on cellular functions.

Computational and Theoretical Chemistry Studies on 4 Cinnamylthio Benzofuro 3,2 D Pyrimidine

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 4-(Cinnamylthio)benzofuro[3,2-d]pyrimidine, docking simulations are employed to understand its binding mode and affinity towards various biological targets, such as protein kinases or enzymes, which are often implicated in disease pathways.

Identification of Binding Pockets and Key Residue Interactions

Molecular docking studies on derivatives of the benzofuro[3,2-d]pyrimidine scaffold have shown that these molecules can effectively fit into the ATP-binding site of various kinases. For this compound, the simulation would begin with the preparation of the ligand and the target protein structure, often obtained from the Protein Data Bank (PDB). The docking protocol would then place the ligand into the binding pocket of the protein.

Analysis of the docked poses would likely reveal that the benzofuro[3,2-d]pyrimidine core forms key hydrogen bonds with the hinge region of a kinase. The pyrimidine (B1678525) ring, with its nitrogen atoms, can act as a hydrogen bond acceptor, while the fused benzofuran (B130515) ring can engage in hydrophobic interactions with nonpolar residues in the binding pocket. The cinnamylthio group is hypothesized to extend into a more solvent-exposed region or a hydrophobic sub-pocket, where the phenyl ring can form pi-stacking or hydrophobic interactions, and the sulfur atom may also contribute to binding through various non-covalent interactions.

Table 1: Hypothesized Key Residue Interactions for this compound in a Kinase Binding Pocket

Interacting Ligand MoietyType of InteractionPotential Interacting Residues
Pyrimidine N1Hydrogen BondHinge Region Backbone NH
Pyrimidine N3Hydrogen BondHinge Region Backbone NH
Benzofuran RingHydrophobic/Van der WaalsAlanine, Valine, Leucine, Isoleucine
Cinnamyl Phenyl Groupπ-π Stacking/HydrophobicPhenylalanine, Tyrosine, Tryptophan
Thioether LinkageHydrophobic/PolarCysteine, Methionine

Prediction of Binding Affinity and Pose

The scoring functions within docking programs are used to estimate the binding affinity, typically expressed as a binding energy or a docking score. For this compound, a lower binding energy would suggest a more stable protein-ligand complex. The predicted binding pose provides a three-dimensional representation of how the ligand sits (B43327) within the active site, offering a visual hypothesis of the interaction. This information is crucial for understanding the structure-activity relationship (SAR) and for guiding the design of more potent analogs. Studies on similar benzothieno[3,2-d]pyrimidine derivatives have demonstrated good docking scores, indicating a high affinity for their target enzymes.

Molecular Dynamics Simulations for Conformational Stability and Dynamics

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. An MD simulation of the this compound-protein complex would be performed in a simulated physiological environment (water, ions, and physiological temperature and pressure).

The primary goal of this simulation is to assess the stability of the predicted binding pose. Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms are monitored. A stable RMSD over the simulation time (typically nanoseconds) would indicate that the ligand remains securely bound in its initial docked conformation. Furthermore, MD simulations can reveal the flexibility of different parts of the ligand, such as the cinnamylthio side chain, and how it adapts to the dynamic nature of the protein's binding pocket.

Quantum Chemical Calculations of Electronic and Reactivity Properties

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic properties of a molecule. For this compound, methods like Density Functional Theory (DFT) can be employed to calculate properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability.

These calculations can also provide insights into the molecular electrostatic potential (MEP), which maps the charge distribution across the molecule. The MEP can help identify regions that are likely to be involved in electrostatic interactions, such as hydrogen bonding or interactions with charged residues in the binding pocket.

Ligand-Based Pharmacophore Modeling and Virtual Screening

In the absence of a known protein target structure, ligand-based pharmacophore modeling can be a powerful tool. A pharmacophore model is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.

For this compound, a pharmacophore model could be generated based on its structure and the structures of other known active compounds with a similar scaffold. This model would typically include features like hydrogen bond acceptors (from the pyrimidine nitrogens), hydrophobic regions (from the benzofuran and cinnamyl rings), and potentially an aromatic feature. This pharmacophore model can then be used as a 3D query to search large chemical databases for other molecules that share these key features, a process known as virtual screening, to identify novel potential lead compounds.

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions

In silico ADME predictions are crucial for evaluating the "drug-likeness" of a compound, helping to identify potential liabilities early in the drug discovery process. Various computational models are used to predict these properties based on the molecule's structure.

For this compound, a range of ADME properties would be calculated. These predictions are often guided by rules such as Lipinski's Rule of Five, which suggests that orally active drugs generally have a molecular weight under 500 Da, a logP value less than 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors.

Table 2: Predicted ADME Properties for this compound

PropertyPredicted Value/RangeImplication
Molecular Weight (MW)< 500 g/mol Favorable for oral absorption
LogP (Lipophilicity)2.0 - 5.0Good balance between solubility and permeability
Hydrogen Bond Donors0Good membrane permeability
Hydrogen Bond Acceptors3-4Within acceptable limits for drug-likeness
Polar Surface Area (PSA)< 140 ŲGood oral bioavailability potential
Rotatable Bonds4-6Reasonable conformational flexibility

These computational predictions suggest that this compound possesses physicochemical properties that are generally favorable for a potential drug candidate. However, these are theoretical predictions and would require experimental validation.

Future Research Directions and Translational Perspectives Non Clinical Focus

Rational Design of Second-Generation Benzofuro[3,2-d]pyrimidine Derivatives

The future development of potent and selective drug candidates based on the benzofuro[3,2-d]pyrimidine scaffold will heavily rely on rational design strategies. This approach moves beyond traditional high-throughput screening to a more targeted methodology, leveraging structural biology and computational chemistry to design molecules with enhanced efficacy and specificity.

Structure-activity relationship (SAR) studies are fundamental to this process. For instance, research on related fused pyrimidine (B1678525) systems has shown that specific substitutions at various positions on the heterocyclic core can dramatically influence biological activity. The design of second-generation derivatives would involve the systematic modification of the 4-(Cinnamylthio) group and other positions on the benzofuro[3,2-d]pyrimidine ring system. Key areas of focus will include:

Modification of the Cinnamyl Group: Altering the electronic and steric properties of the cinnamyl moiety could fine-tune binding affinity and selectivity for target proteins. This includes the introduction of various substituents on the phenyl ring or modification of the alkene linker.

Exploration of Alternative Linkers: Replacing the thioether (-S-) linkage with other functionalities, such as ethers (-O-), amines (-NH-), or amides (-CONH-), could alter the flexibility and hydrogen-bonding potential of the molecule, leading to improved interactions with biological targets.

Computational methods, such as molecular docking and molecular dynamics simulations, will be instrumental in predicting the binding modes of newly designed analogs with their target proteins. This in silico approach allows for the prioritization of compounds for synthesis, thereby saving time and resources.

Exploration of Novel Biological Targets for the Scaffold

The benzofuro[3,2-d]pyrimidine scaffold has already been associated with several biological targets, and future research will undoubtedly uncover new ones. The diverse biological activities reported for this class of compounds, including antimicrobial, antifungal, and anticancer effects, suggest that they may interact with a variety of proteins and pathways. researchgate.net

Some of the established and potential biological targets for this scaffold are summarized below:

Target ClassSpecific ExamplesPotential Therapeutic Area
Protein Kinases Receptor Tyrosine Kinases (e.g., EGFR), Protein Kinase C (PKC)Oncology, Inflammatory Diseases
DNA Repair Enzymes Poly (ADP-ribose) polymerase-1 (PARP-1) nih.govOncology
Viral Enzymes HIV-1 Reverse TranscriptaseAntiviral Therapy
Other Enzymes DNA Topoisomerase IIOncology

Future research should employ a multi-pronged approach to identify novel targets. This can include:

Phenotypic Screening: Testing libraries of benzofuro[3,2-d]pyrimidine derivatives in various disease-relevant cellular assays can uncover unexpected activities. Subsequent target deconvolution studies can then identify the specific protein(s) responsible for the observed effect.

Proteomics and Chemical Biology Approaches: Techniques such as affinity chromatography using immobilized benzofuro[3,2-d]pyrimidine derivatives can be used to pull down interacting proteins from cell lysates, leading to the identification of direct binding partners.

The identification of novel targets will open up new avenues for the therapeutic application of this versatile scaffold.

Application in Advanced Preclinical Models (e.g., 3D Cell Culture, Organoid Models)

To bridge the gap between in vitro findings and clinical efficacy, it is crucial to evaluate drug candidates in more physiologically relevant preclinical models. Traditional two-dimensional (2D) cell cultures often fail to replicate the complexity of in vivo tissues, leading to a high attrition rate for drug candidates in clinical trials. researchgate.net Three-dimensional (3D) cell culture systems, such as spheroids and organoids, offer a more accurate representation of the in vivo environment. nih.gov

Future research on benzofuro[3,2-d]pyrimidine derivatives should incorporate these advanced models to:

Assess Efficacy in a More Realistic Context: The 3D architecture of spheroids and organoids can influence drug penetration and cellular responses. embopress.org Testing compounds like 4-(Cinnamylthio)benzofuro[3,2-d]pyrimidine in these models will provide a more accurate prediction of their potential in vivo efficacy.

Investigate Effects on Complex Biological Processes: Organoid models can recapitulate aspects of tissue organization and function, making them ideal for studying the effects of drug candidates on processes such as cell differentiation, tissue morphogenesis, and drug resistance. nih.govsci-hub.se For example, cancer organoids derived from patient tumors can be used to test the efficacy of novel anticancer agents and to identify biomarkers of response. nih.gov

Evaluate Compound Toxicity: By using organoids derived from healthy tissues (e.g., liver or kidney organoids), the potential toxicity of new benzofuro[3,2-d]pyrimidine derivatives can be assessed in a more relevant system than traditional cell lines.

The integration of these advanced preclinical models into the drug discovery pipeline will be essential for the successful translation of promising benzofuro[3,2-d]pyrimidine derivatives from the laboratory to the clinic.

Role in Early-Stage Chemical Probe or Lead Compound Development

The benzofuro[3,2-d]pyrimidine scaffold is well-positioned to serve as a starting point for the development of both chemical probes and lead compounds. embopress.orgresearchgate.net

Chemical Probes: A chemical probe is a small molecule that is used to study the function of a particular protein or pathway in a cellular or in vivo context. An ideal chemical probe is potent, selective, and has a well-characterized mechanism of action. Through iterative cycles of design, synthesis, and biological evaluation, derivatives of this compound can be optimized to generate highly selective probes for specific biological targets. These probes would be invaluable tools for basic research, helping to elucidate the roles of their target proteins in health and disease.

Lead Compounds: A lead compound is a promising starting point for a drug discovery program. upmbiomedicals.com It exhibits the desired biological activity but may require further optimization of its properties (e.g., potency, selectivity, pharmacokinetics) to become a clinical candidate. scribd.com The benzofuro[3,2-d]pyrimidine scaffold has already yielded compounds that are considered "new hits" or "leading structures" in the literature. researchgate.netnih.gov The process of hit-to-lead optimization involves modifying the structure of a hit compound to improve its drug-like properties.

The development of a benzofuro[3,2-d]pyrimidine derivative from a hit to a lead compound would involve several key steps, as outlined in the table below.

StageGoalKey Activities
Hit Identification Identify initial compounds with desired biological activity.High-throughput screening of compound libraries.
Hit-to-Lead Optimize potency, selectivity, and initial drug-like properties.SAR studies, initial ADME (absorption, distribution, metabolism, and excretion) profiling.
Lead Optimization Further refine the lead compound to produce a clinical candidate.In-depth pharmacokinetic and toxicology studies, optimization for in vivo efficacy.

Given the favorable properties and proven biological activity of the benzofuro[3,2-d]pyrimidine scaffold, it is highly likely that derivatives of this class will continue to emerge as important chemical probes and lead compounds in the future.

Q & A

Q. How do structural modifications at the 2- and 4-positions influence bioactivity?

  • Case Study : Replacing the cinnamylthio group with methylpiperidine (e.g., 1-(2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid) shifts activity from anticancer to anti-inflammatory (COX-2 inhibition, IC₅₀ = 0.8 μM) . SAR studies require systematic substitutions followed by molecular dynamics simulations (AMBER) to predict binding affinity changes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.